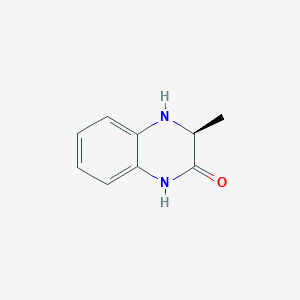

(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAJCHFCYQOFGS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 Methyl 3,4 Dihydroquinoxalin 2 1h One and Its Analogues

Strategies for Asymmetric Synthesis of Chiral Dihydroquinoxalinones

The creation of a specific stereoisomer, such as the (S)-enantiomer of 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one, requires specialized asymmetric synthesis techniques. These methods guide the reaction to favor the formation of one enantiomer over the other.

Enantioselective Catalysis in Quinoxalinone Ring Formation

A highly effective method for synthesizing chiral dihydroquinoxalinones is through enantioselective catalysis, particularly asymmetric hydrogenation. rsc.orgnih.gov This approach utilizes a chiral catalyst to transfer hydrogen atoms to a prochiral quinoxalinone precursor, thereby creating the stereocenter with high enantioselectivity.

A notable advancement in this area is the use of Rhodium-thiourea catalysts. nih.govrsc.org Research has demonstrated a simple and efficient Rh-thiourea-catalyzed asymmetric hydrogenation for producing enantiopure dihydroquinoxalinones. nih.gov This reaction proceeds under mild conditions of 1 MPa of hydrogen pressure at room temperature and has been successfully scaled up to the gram scale without loss of yield or enantioselectivity. nih.gov The introduction of a strong Brønsted acid, such as HCl, has been shown to activate the substrate and facilitate the catalytic cycle. nih.gov

Detailed studies, including deuterium labeling and density functional theory (DFT) calculations, suggest that this reaction likely proceeds through an outer-sphere mechanism. nih.gov In this proposed mechanism, the substrate is first protonated by HCl, followed by the formation of a catalyst-substrate complex. The chloride ion plays a crucial role by forming hydrogen bonds with both the thiourea ligand and the protonated substrate, facilitating the transfer of hydride from the rhodium complex to the substrate. nih.gov

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one hydrochloride | [Rh(cod)Cl]₂/Thiourea-phosphine ligand | 94 | 96 | S |

| 3-Ethylquinoxalin-2(1H)-one hydrochloride | [Rh(cod)Cl]₂/Thiourea-phosphine ligand | 92 | 95 | S |

| 3-Propylquinoxalin-2(1H)-one hydrochloride | [Rh(cod)Cl]₂/Thiourea-phosphine ligand | 91 | 94 | S |

Chiral Auxiliary-Mediated Synthetic Routes

Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of dihydroquinoxalinone synthesis, a chiral auxiliary can be attached to the precursor molecule. This auxiliary then sterically hinders one face of the molecule, forcing the incoming reagents to attack from the less hindered face, thus leading to the formation of a specific enantiomer. Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.org The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used in stereoselective alkylation and aldol reactions.

Biocatalytic Approaches to Enantioenriched Dihydroquinoxalinones

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. semanticscholar.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. While specific biocatalytic routes for (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one are not extensively detailed in the literature, general biocatalytic methods for producing enantioenriched heterocyclic compounds are well-established. semanticscholar.org These methods often involve kinetic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Classical and Modern Synthetic Routes to the Quinoxalinone Core

Beyond asymmetric strategies, the fundamental quinoxalinone core can be constructed through various classical and modern synthetic reactions. These methods provide the foundational scaffold upon which chirality can be introduced or which can be used to produce racemic mixtures of dihydroquinoxalinones.

Condensation Reactions for Dihydroquinoxalinone Formation

A common and straightforward method for synthesizing the dihydroquinoxalinone ring system is through the condensation of an o-phenylenediamine with a suitable three-carbon building block. For the synthesis of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one, a typical precursor would be an o-phenylenediamine and a derivative of pyruvic acid or a related α-keto acid.

The reaction of o-phenylenediamine with 2-oxopropionaldehyde, for example, can lead to the formation of 2-methyl-quinoxaline, which can then be reduced to the dihydroquinoxalinone. sapub.org Similarly, the reaction of o-phenylenediamine with hexane-2,3,5-trione has been used to synthesize derivatives of 3,4-dihydroquinoxalin-2(1H)-one. sapub.org These condensation reactions are often carried out in a suitable solvent like ethanol or acetic acid and may be facilitated by simple heating or microwave irradiation. sapub.org

Cyclization Strategies in Dihydroquinoxalinone Synthesis

Intramolecular cyclization is another key strategy for the formation of the dihydroquinoxalinone core. These reactions typically involve a precursor that already contains the necessary atoms for the bicyclic ring system, which then undergoes a ring-closing reaction.

One such approach involves the reductive cyclization of N-(o-nitroaryl)amino esters. This method has been developed using environmentally benign reducing agents like iron or zinc under mild conditions. researchgate.net Another strategy involves a Michael addition followed by a cyclization cascade. For instance, the reaction of o-phenylenediamine with maleic acid derivatives can afford 3-substituted 3,4-dihydroquinoxalin-2-ones. uit.no These cyclization strategies offer versatile routes to the quinoxalinone scaffold, which can then be further functionalized or resolved to obtain the desired chiral product. uit.no

Palladium-Catalyzed Reactions in Quinoxalinone Synthesis

Palladium catalysis has emerged as a powerful tool in the synthesis of quinoxalinone scaffolds, offering high efficiency and broad functional group tolerance. One of the key strategies involves the intramolecular N-arylation of bromoanilides under microwave irradiation. This method provides a practical and highly efficient route to a diverse collection of bicyclic and polycyclic quinoxalinones in high yields. researchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Pd2(dba)3, in combination with a suitable ligand, like 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, and a base, such as t-BuOK. mdpi.com

Another significant palladium-catalyzed approach is the oxidative C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids. This protocol allows for the direct introduction of an aryl group at the C-3 position, a common modification in biologically active quinoxalinone derivatives. uit.no The reaction is typically catalyzed by a palladium(II) salt, such as Pd(OAc)2, in the presence of a ligand like phenanthroline. uit.no

Furthermore, palladium-catalyzed oxidative amidation has been developed to synthesize 3-amidated quinoxalin-2(1H)-ones. This method utilizes acetonitrile as both the solvent and the amidation reagent, providing a direct and efficient pathway to 3-acetamino quinoxalin-2(1H)-one derivatives in good to excellent yields. researchgate.net

The versatility of palladium catalysis extends to other cross-coupling reactions that can be employed in the synthesis and functionalization of the quinoxalinone core. These include the Buchwald-Hartwig amination for the formation of C-N bonds, the Sonogashira coupling for introducing alkyne moieties, and the Heck reaction for the formation of carbon-carbon bonds with alkenes. mdpi.comnih.govresearchgate.net These reactions significantly expand the synthetic chemist's toolbox for creating a wide array of quinoxalinone analogues.

Derivatization and Functionalization Strategies of the Quinoxalinone Scaffold

The quinoxalinone scaffold serves as a versatile template for the introduction of a wide range of functional groups, allowing for the fine-tuning of its chemical and biological properties. Derivatization strategies can be broadly categorized into substitutions on the aromatic ring, modifications at the nitrogen atoms, functionalization at the C-3 position, and the use of multi-component reactions to build complex analogues.

Substitution Reactions on the Aromatic Ring System

Substitution reactions on the aromatic ring of the quinoxalinone core allow for the introduction of various substituents that can influence the molecule's electronic properties and biological activity. Electrophilic aromatic substitution reactions, such as nitration, are a common approach. For instance, a metal-free nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite has been developed, leading to the regioselective introduction of a nitro group at the C7 or C5 position of the phenyl ring. mdpi.comnih.gov The reaction is believed to proceed through a radical mechanism. mdpi.comnih.gov

Nucleophilic aromatic substitution (SNAr) provides another avenue for functionalizing the aromatic ring, particularly when it is activated by electron-withdrawing groups. This type of reaction involves the displacement of a leaving group, such as a halogen, by a nucleophile. vapourtec.com The electrophilic nature of the quinoxaline (B1680401) ring system makes it susceptible to nucleophilic attack, and this reactivity can be enhanced by N-oxidation of the quinoxaline core. nih.govnih.gov

The following table summarizes a selection of substitution reactions on the quinoxalinone aromatic ring:

| Reaction Type | Reagents | Position of Substitution | Reference |

| Nitration | tert-butyl nitrite | C7 or C5 | mdpi.comnih.gov |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Position of leaving group | vapourtec.comnih.gov |

N-Alkylation and Acylation Procedures for Quinoxalinone Derivatives

Modification of the nitrogen atoms within the quinoxalinone scaffold, specifically at the N-1 and N-4 positions, is a crucial strategy for altering the compound's properties. N-alkylation and N-acylation are the primary methods employed for this purpose.

N-alkylation can be achieved through various methods. For instance, the reaction of a quinoxalin-2(1H)-one with an alkyl halide, such as benzyl 4-(bromomethyl)benzoate, in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), leads to the corresponding N-alkylated product. nih.gov Another approach involves reductive alkylation, where a lactam is treated with sodium hydride and an alkyl iodide.

N-acylation introduces an acyl group onto the nitrogen atom. This can be accomplished by reacting the quinoxalinone with an acylating agent, such as an acyl chloride or an acid anhydride. For example, 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized and subsequently reacted with an aniline derivative to introduce a substituted acetyl group at the N-4 position. nih.gov

These N-functionalization reactions are essential for creating libraries of quinoxalinone derivatives with diverse substituents, which is critical for structure-activity relationship (SAR) studies in drug discovery.

Modification at the C-3 Position and Other Heteroatom Centers

The C-3 position of the quinoxalin-2(1H)-one ring is a hotspot for functionalization, and a vast array of methods have been developed to introduce diverse substituents at this site. Direct C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized substrates.

Common modifications at the C-3 position include:

Alkylation: Introduction of alkyl groups can be achieved through various radical-mediated processes. Reagents such as sodium alkylsulfinates, phenyliodine(III) dicarboxylates, and N-(acyloxy)phthalimides have been successfully employed as alkyl sources under visible light or catalyst-free conditions. researchgate.netrsc.orgresearchgate.net

Arylation: Aryl groups can be introduced via palladium-catalyzed cross-coupling reactions with arylboronic acids, as mentioned previously, or through radical arylation using arylhydrazines. nih.govuit.no

Acylation: Acetyl groups can be introduced at the C-3 position via an unusual silver-catalyzed reaction using PEG-400 as both the acetyl source and the solvent. nih.gov

Alkoxylation, Amination, and Sulfenylation: These functional groups can be introduced through oxidative coupling reactions promoted by reagents like Selectfluor under metal- and photocatalyst-free conditions.

Phosphonation: Direct C-H phosphonation of quinoxalin-2(1H)-ones with H-phosphonates, H-phosphinates, or H-phosphine oxides can be achieved under transition-metal-free conditions.

The table below provides a summary of various C-3 functionalization methods:

| Functional Group | Reagents/Method | Key Features | Reference |

| Alkyl | Sodium alkylsulfinates, Phenyliodine(III) dicarboxylates | Catalyst-free | researchgate.net |

| Alkyl | N-(acyloxy)phthalimides | Organophotoredox-catalyzed | researchgate.net |

| Aryl | Arylboronic acids | Palladium-catalyzed | uit.no |

| Acetyl | PEG-400 | Silver-catalyzed | nih.gov |

| Alkoxy, Amino, Thiol | Alcohols, Amines, Thiols with Selectfluor | Metal- and photocatalyst-free | |

| Phosphonate | H-phosphonates, H-phosphinates, H-phosphine oxides | Transition-metal-free |

Multi-component Reaction Strategies for Complex Analogues

Multi-component reactions (MCRs) offer a powerful and efficient approach to construct complex molecules in a single step by combining three or more starting materials. This strategy is highly valuable for generating libraries of diverse quinoxalinone analogues for high-throughput screening.

Several MCRs have been developed for the synthesis and functionalization of quinoxalinones. For example, a three-component reaction of quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite can be used to synthesize (E)-quinoxalinone oximes. uit.no Another three-component reaction involving quinoxalin-2(1H)-ones, DMSO, and styrene, mediated by H2O2, provides a route to 3-alkylated quinoxalinones. mdpi.com

Visible-light-induced three-component reactions have also been reported. For instance, the reaction of quinoxalin-2(1H)-ones with perfluoroalkyl iodides and alkenes under visible light allows for the synthesis of quinoxalin-2(1H)-one derivatives containing perfluoroalkyl groups. mdpi.com These MCRs demonstrate high atom economy and allow for the rapid assembly of complex molecular architectures from simple precursors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Stereochemistry on Biological Activity Profiles

The introduction of a chiral center at the C3 position of the dihydroquinoxalinone ring, as seen in (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one, has profound implications for its interaction with biological macromolecules, which are themselves chiral.

Enantiomeric Selectivity in Receptor Binding or Enzyme Inhibition Studies

The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a fundamental principle in pharmacology. nih.govmdpi.com Although specific comparative studies on the (S) and (R) enantiomers of 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one are not widely detailed in the available literature, the broader class of 3-substituted dihydroquinoxalin-2-one derivatives demonstrates significant enantiomeric selectivity. For instance, optically pure analogues have been developed as potent Bradykinin B1 receptor antagonists and bromodomain-containing protein 4 (BRD4) inhibitors, indicating that a specific stereoisomer is required for effective target engagement. researchgate.net

In studies of related quinoxaline (B1680401) derivatives targeting the human A3 adenosine receptor, ligand-receptor modeling has been used to explain structure-activity relationships, where the precise three-dimensional arrangement of the molecule is critical for binding. nih.gov Such models invariably show that only one enantiomer can achieve the optimal orientation and set of interactions—such as hydrogen bonds and hydrophobic contacts—within the chiral binding pocket of the receptor. nih.gov The alternative enantiomer, being a mirror image, would be unable to align its key functional groups with the corresponding interaction points in the receptor, leading to significantly lower binding affinity and biological activity.

Impact of Substituent Variations on the Quinoxalinone Core

Modifications to the core structure of this compound, both on the aromatic ring and within the heterocyclic system, play a crucial role in modulating its biological activity.

Aromatic Ring Substituent Effects on Bioactivity

The nature and position of substituents on the benzene (B151609) ring of the quinoxalinone core significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. Structure-activity relationship studies on various quinoxaline derivatives have provided insights into these effects.

The following table summarizes the observed effects of aromatic ring substituents on the bioactivity of selected quinoxalinone analogues.

| Substituent | Position | Effect on Bioactivity | Biological Target/Assay |

| ortho-OH | Phenylsulfonamide moiety | Increased activity | Antibacterial |

| -OCH3 | Phenylsulfonamide moiety | Decreased activity | Antibacterial |

| 2-Cl | Phenylsulfonamide moiety | Moderate activity | Antibacterial |

| 6,7-di-Cl | Quinoxalinone Core | Important for high affinity | NMDA Receptor |

Heteroatom Modifications and Their Role in Activity Modulation

Bioisosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.govpreprints.orgnih.gov Modifying the quinoxalinone core by introducing or replacing heteroatoms can significantly alter its biological profile.

In a study on pyrimidine dihydroquinoxalinone derivatives designed as tubulin inhibitors, the introduction of additional heteroatoms (N, O, S) was hypothesized to enable tighter binding to the target protein. nih.govnih.gov The results showed that the size of the heteroatom had a significant impact on cytotoxic potency, with smaller atoms in thioether, ether, and secondary amine linkers leading to compounds with potent, single-digit nanomolar activities. nih.gov Another strategy involves fusing additional heterocyclic rings. For example, the fusion of a triazole ring to the quinoxaline scaffold has been successfully employed to create potent and selective A3 adenosine receptor antagonists. nih.gov This modification introduces additional nitrogen heteroatoms, which can serve as key hydrogen bond acceptors or donors, fundamentally changing the molecule's interaction with its receptor target. nih.gov

Conformational Analysis and Molecular Flexibility of this compound Analogues

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis, through computational methods like molecular docking and experimental techniques such as X-ray crystallography, provides crucial insights into how this compound analogues interact with their biological targets. nih.govmdpi.com

Molecular docking simulations of 3,4-dihydroquinoxalin-2(1H)-one derivatives have been used to analyze their binding modes and structure-activity relationships. nih.gov For instance, in the development of selective c-Jun N-terminal kinase 3 (JNK3) inhibitors, docking and molecular dynamics simulations helped to rationalize the selectivity and optimize the lead compound. nih.gov Similarly, docking studies of quinoxaline–arylfuran derivatives into the SH2 domain of the STAT3 protein showed that the ligand specifically occupies distinct subpockets, an interaction that is entirely dependent on its conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoxalinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of compounds to their biological activity. For quinoxalinone derivatives, QSAR studies have been instrumental in understanding the structural requirements for various therapeutic activities, guiding the design of new, more potent analogues. These models translate molecular structures into numerical descriptors and correlate them with experimental activity data, providing predictive tools for virtual screening and lead optimization.

Different QSAR approaches, including two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various classes of quinoxalinone derivatives.

Anticancer Activity Modeling

In the pursuit of novel anticancer agents, QSAR has been employed to design potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. A statistically verified 2D-QSAR model was developed for a series of anticancer quinoxaline derivatives. mdpi.com This model was used to virtually screen compounds, leading to the identification and subsequent design of five novel derivatives with potentially enhanced VEGFR-2 inhibitory activity. mdpi.com The predicted inhibitory capacities (pIC50) highlight the model's utility in rational drug design. mdpi.com

In a similar vein, robust 3D-QSAR models were developed for another series of quinoxaline derivatives to understand the structural determinants for VEGFR-2 inhibition. nih.gov The CoMFA and CoMSIA models demonstrated good reliability and predictability, as indicated by their statistical parameters. nih.gov

| Model | R²cv (Cross-validated R²) | R²pred (Predictive R²) |

|---|---|---|

| CoMFA | 0.663 | 0.6126 |

| CoMSIA | 0.631 | 0.6974 |

Antimicrobial and Antifungal Activity Modeling

QSAR modeling has also been pivotal in developing quinoxaline-based antimicrobial agents. For a series of quinoxaline 1,4-di-N-oxide derivatives with activity against Mycobacterium tuberculosis, 3D-QSAR studies were conducted to investigate their structure-activity relationships. nih.gov Both CoMFA and CoMSIA models showed strong predictive power, suggesting that these computational tools can provide valuable information for the rational design of novel antituberculosis drugs. nih.gov

Similarly, 3D-QSAR models were established for a series of quinoxaline-2-oxyacetate hydrazide derivatives to explore the correlation between their molecular structure and antifungal activity against Rhizoctonia solani. nih.gov The high cross-validated (q²) and non-cross-validated (r²) correlation coefficients for both CoMFA and CoMSIA models indicated strong robustness and internal predictive power. nih.gov The models accurately forecasted the activity of the compounds in a test set, demonstrating their reliability. nih.gov

| Compound | Experimental pEC50 | Predicted pEC50 | Residual |

|---|---|---|---|

| 1 | 3.70 | 3.62 | 0.08 |

| 5 | 2.82 | 2.88 | -0.06 |

| 9 | 2.49 | 2.45 | 0.04 |

| 14 | 2.10 | 2.11 | -0.01 |

| 20 | 2.52 | 2.47 | 0.05 |

| 23 | 2.70 | 2.67 | 0.03 |

| 25 | 2.80 | 2.79 | 0.01 |

| 28 | 2.44 | 2.46 | -0.02 |

| 33 | 2.30 | 2.32 | -0.02 |

Anticonvulsant Activity Modeling

In the field of neuroscience, QSAR has been applied to quinazolin-4(3H)-one derivatives to understand the structural factors influencing their anticonvulsant activity. researchgate.net A study on these derivatives against maximal electroshock-induced seizures resulted in a statistically robust QSAR model. researchgate.net

| Parameter | Value |

|---|---|

| R² (Determination Coefficient) | 0.899 |

| Q² (Leave-one-out Cross-validated R²) | 0.866 |

| R²pred (External Test Set R²) | 0.7406 |

| F (Variance Ratio) | 82.03 |

The model indicated that the anticonvulsant activity was dependent on specific molecular descriptors, including the Broto-Moreau autocorrelation and eigenvalues of the Burden matrix, which relate to the molecule's topology and electronic properties. researchgate.net Such findings are crucial for guiding the synthesis of new quinazolinone derivatives with potentially improved anticonvulsant profiles.

Elucidation of Molecular Targets and Pathways

Investigations into the molecular basis of activity for compounds featuring the 3,4-dihydroquinoxalin-2(1H)-one core have identified specific enzymes and signaling pathways as primary targets. These studies, conducted exclusively in vitro, provide a foundational understanding of their biochemical interactions.

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated significant and often selective inhibitory activity against several classes of enzymes, including kinases, cyclooxygenases, and topoisomerases.

Kinase Inhibition: The c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neurodegenerative and inflammatory diseases, has been identified as a target. nih.gov A lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), was found to inhibit JNK3. nih.gov Subsequent structure-based optimization led to the development of compound J46-37, which exhibited potent JNK3 inhibition and high selectivity, showing over 50-fold greater potency against JNK3 compared to other kinases like DDR1 and EGFR (T790M, L858R). nih.gov

Table 1: Kinase Inhibition Profile of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| J46-37 | JNK3 | Data not specified | >50-fold more potent against JNK3 than DDR1 and EGFR (T790M, L858R) | nih.gov |

Cyclooxygenase (COX-2) and Lactate Dehydrogenase A (LDHA) Inhibition: Certain quinoxalinone Schiff's bases have been evaluated for their inhibitory effects on COX-2 and LDHA, enzymes implicated in colorectal tumorigenesis. nih.gov At a concentration of 200 µg/mL, several derivatives showed significant inhibition of LDHA, with compounds like (4d) and (1) displaying high efficiencies. nih.gov

Table 2: Inhibition of COX-2 and LDHA by Quinoxalinone Derivatives

| Compound | Enzyme Target | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Compound 4d | LDHA | 200 µg/mL | 84.95% | nih.gov |

| Compound 1 | LDHA | 200 µg/mL | 68.20% | nih.gov |

| Compound 4c | LDHA | 200 µg/mL | 64.20% | nih.gov |

Topoisomerase II Inhibition: The enzyme topoisomerase II, which is critical for managing DNA topology during cellular processes, has also been identified as a target. rsc.org A study on novel 2-substituted-quinoxaline analogs found that compound 3b, identified as 2-(8-methoxy-coumarin-3yl)-3,4-dihydroquinoxaline, demonstrated inhibitory activity against topoisomerase II. This suggests a mechanism of action that involves interference with the enzyme's ability to manage DNA supercoiling and strand re-ligation, which can disrupt DNA replication and repair. rsc.org

Soluble Guanylyl Cyclase (sGC) Activation: In contrast to inhibition, some dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives have been identified as activators of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). One analog, 30d, was found to increase the enzymatic activity of both the wild-type sGC and a heme-free mutant version of the enzyme, demonstrating a heme-independent mechanism of activation.

The interaction of 3,4-dihydroquinoxalin-2(1H)-one derivatives with cellular receptors has been explored through enzymatic assays and computational docking studies.

As noted, derivatives can act as activators of the sGC enzyme, which functions as the intracellular receptor for NO. nih.gov The dicarboxylic derivative 30d was shown to activate both wild-type (α1/β1) sGC and the heme-free mutant (α1/β1 His105Ala) sGC, indicating direct modulation of this key receptor in the NO signaling pathway.

Furthermore, molecular docking analyses have provided insights into the binding interactions of quinoxalinone derivatives within the active site of enzymes like COX-2. nih.gov These in silico studies revealed that the quinoxalinone core is important for establishing interactions with the receptor, with specific H-bond and pi-pi interactions identified between the ligand and key amino acid residues such as Tyr355 and Arg120 in the COX-2 active site. nih.gov

Direct interaction studies, such as DNA binding or intercalation assays, for the 3,4-dihydroquinoxalin-2(1H)-one scaffold are not widely reported. However, an indirect mechanism of interaction with DNA processes has been elucidated. The inhibition of topoisomerase II by derivatives such as 2-(8-methoxy-coumarin-3yl)-3,4-dihydroquinoxaline interferes with the enzyme's essential functions in DNA replication, transcription, and repair. rsc.org By preventing the proper re-ligation of DNA strands, these compounds can lead to the accumulation of DNA breaks, disrupting critical cellular functions and potentially leading to cell cycle arrest and cell death. rsc.org

The enzymatic activities of 3,4-dihydroquinoxalin-2(1H)-one derivatives translate to the modulation of several critical intracellular signaling cascades.

JNK Signaling Pathway: By inhibiting JNK3, a member of the mitogen-activated protein kinase (MAPK) family, these compounds can interfere with the JNK signaling pathway. nih.gov This pathway is a key regulator of cellular processes including apoptosis, inflammation, and stress responses. anygenes.comfrontiersin.org JNK3 in particular is predominantly expressed in the brain, making it a target for neurodegenerative conditions.

NO/sGC/cGMP Pathway: Activation of the sGC enzyme directly impacts the nitric oxide signaling pathway. nih.govresearchgate.net When activated, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). plos.org The second messenger cGMP then initiates a cascade of downstream effects, including the activation of protein kinase G (PKG), which ultimately leads to physiological responses such as smooth muscle relaxation and vasodilation. researchgate.netnih.gov

COX-2 Signaling Pathway: Inhibition of the COX-2 enzyme disrupts the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2). frontiersin.orgnih.gov This pathway is a central component of inflammatory responses, and its upregulation is associated with the progression of various cancers by promoting proliferation and immune evasion. nih.govoup.com By blocking COX-2, quinoxalinone derivatives can attenuate these pro-inflammatory and pro-tumorigenic signals. nih.gov

Cellular Level Biological Studies (in vitro)

The biological effects of 3,4-dihydroquinoxalin-2(1H)-one derivatives have been assessed at the cellular level using various cancer cell lines to determine their impact on cell growth and survival.

The antiproliferative activity of this class of compounds has been evaluated against human colorectal cancer cell lines. In a study involving quinoxalinone and quinazolinone derivatives, the anti-COX-2 compound (6d) was identified as the most active cytotoxic agent against both LoVo and HCT-116 cells. nih.gov It significantly reduced the percentage of viable cells, with calculated IC₅₀ values of 127.5 µg/mL and 100.0 µg/mL for LoVo and HCT-116 cells, respectively. nih.gov

Conversely, a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives designed as sGC activators did not exhibit activity in cell-based assays. When tested on human prostate cancer (LNCaP) and rat aortic smooth muscle (A7r5) cells, the compounds were unable to trigger detectable sGC activation. This lack of cellular activity was hypothesized to be due to suboptimal physicochemical properties, such as poor cellular permeability.

Table 3: Cytotoxic Activity of Compound (6d) on Colorectal Cancer Cell Lines

| Cell Line | Compound | IC₅₀ (µg/mL) | Viable Cells (%) at 200 µg/mL | Reference |

|---|---|---|---|---|

| LoVo | Compound (6d) | 127.5 | 26.75% | nih.gov |

| HCT-116 | Compound (6d) | 100.0 | 18.50% | nih.gov |

Apoptosis and Necrosis Pathway Induction Studies in Cell Models

The induction of programmed cell death, or apoptosis, is a primary mechanism through which chemotherapeutic agents eliminate cancer cells. Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. ebi.ac.uknih.gov Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which are responsible for the biochemical and morphological hallmarks of apoptotic cells. ebi.ac.ukembopress.org

Derivatives of 3-methylquinoxalin-2(1H)-one have been investigated for their ability to trigger these cell death pathways in cancer cell lines. In a study involving human liver cancer cells (HepG-2), a promising derivative, compound 11e, was shown to induce apoptosis in 49.14% of the cell population, a significant increase compared to 9.71% in control cells. nih.gov The mechanism of this induction was found to involve the intrinsic mitochondrial pathway. nih.gov

Key findings from this study on the molecular mechanism in HepG-2 cells include:

Upregulation of Pro-Apoptotic Proteins: The treatment led to a 3.14-fold increase in the expression of the BAX protein, which facilitates the release of mitochondrial cytochrome c. nih.gov

Downregulation of Anti-Apoptotic Proteins: A significant 3.13-fold decrease in the level of the anti-apoptotic protein Bcl-2 was observed. nih.gov The altered BAX/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. mdpi.com

Activation of Caspase Cascade: The study demonstrated a 2.34-fold increase in the levels of both initiator caspase-9 and executioner caspase-3. nih.gov Caspase-9 is activated by the apoptosome complex following cytochrome c release, and it, in turn, activates caspase-3, which executes the final stages of apoptosis. ebi.ac.uk

These findings indicate that derivatives of the 3-methylquinoxalin-2(1H)-one scaffold can effectively initiate the intrinsic apoptotic pathway in cancer cells.

Table 1: Modulation of Apoptotic Markers by a 3-Methylquinoxalin-2(1H)-one Derivative (Compound 11e) in HepG-2 Cells

| Apoptotic Marker | Pathway Involvement | Observed Change (Fold-Increase/Decrease) |

|---|---|---|

| BAX | Pro-apoptotic (Intrinsic) | ▲ 3.14-fold |

| Bcl-2 | Anti-apoptotic (Intrinsic) | ▼ 3.13-fold |

| Caspase-9 | Initiator Caspase (Intrinsic) | ▲ 2.34-fold |

| Caspase-3 | Executioner Caspase | ▲ 2.34-fold |

Data sourced from a study on HepG-2 human cancer cells. nih.gov

Cell Cycle Arrest Investigations in Cancer Cell Lines

The cell cycle is a highly regulated process that governs cell proliferation, consisting of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). musechem.com Uncontrolled progression through the cell cycle is a hallmark of cancer. nih.gov Consequently, inducing cell cycle arrest is a key strategy for anticancer drug development. musechem.comnih.gov

Investigations into 3-methylquinoxalin-2(1H)-one derivatives have revealed their potential to halt the proliferation of cancer cells by interfering with cell cycle progression. In studies using the HepG-2 human liver cancer cell line, compound 11e was found to cause a significant accumulation of cells in the G2/M phase. nih.gov This type of arrest prevents cells from entering mitosis, thereby inhibiting cell division. nih.gov The G2/M checkpoint is often regulated by the CDK1/Cyclin-B complex, and disruption of this complex is a common mechanism for inducing G2/M arrest. mdpi.com

The ability of the quinoxalinone scaffold to induce cell cycle arrest highlights its antiproliferative action, which complements its apoptosis-inducing capabilities. nih.govnih.gov

Antimicrobial Efficacy in Bacterial and Fungal Strains (in vitro)

The quinoxaline scaffold is a recognized pharmacophore in the development of antimicrobial agents. Studies on various quinoxalinone derivatives have demonstrated their efficacy against a range of pathogenic microbes, including those implicated in complex diseases like colorectal cancer (CRC). nih.gov Dysbiosis involving bacterial strains such as Enterococcus faecalis, Bacteroides fragilis, and Escherichia coli has been linked to the initiation of CRC. nih.gov

In vitro testing of new quinoxalinone Schiff's bases revealed antibacterial activity against these specific CRC-associated strains. nih.gov For instance, some derivatives showed inhibitory activity against E. faecalis, B. fragilis, and E. coli, with IC50 values indicating their potential to combat these bacteria. nih.gov The reference antibiotic ampicillin had IC50 values of 12.75, 16.15, and 20.25 µg/mL against these microbes, respectively, providing a benchmark for the activity of the novel compounds. nih.gov

Beyond bacteria, related heterocyclic compounds, 3,4-dihydropyrimidin-2(1H)-ones, have also been evaluated for antifungal activity. One compound in a tested series emerged as the most effective against fungal species including Aspergillus fumigatus, Aspergillus niger, Penicillium funiculosum, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.75 to 2.0 mg/mL. kuleuven.be Molecular docking studies suggest a potential mechanism for this antifungal action involves the inhibition of cytochrome P450 (CYP) enzymes. kuleuven.be

Antiviral Activity Evaluation in Cell-Based Assays

The 3,4-dihydroquinoxalin-2-one scaffold is of significant interest for its potential medicinal properties, including antiviral action. uit.no However, the antiviral activity can be highly specific to the viral target and the substitution pattern on the quinoxalinone core.

In a specific evaluation, novel derivatives synthesized from 3-methylquinoxalin-2(1H)-one were tested for their potential to inhibit the Hepatitis C Virus (HCV). nih.gov The results of this study indicated that these particular derivatives failed to demonstrate any significant activity against HCV in a subgenomic replication assay. nih.gov This finding underscores the specificity required for antiviral drug design, as even promising scaffolds may not be effective against all viral types. While other quinoxaline-based compounds have shown efficacy against different viruses, such as Herpes simplex virus and poxviruses, the derivatives of 3-methylquinoxalin-2(1H)-one in this instance were not effective against HCV. nih.gov

Anti-inflammatory Effects in Cellular Models

Chronic inflammation is a key driver of various diseases, and targeting inflammatory pathways is a major therapeutic goal. The 3,4-dihydroquinoxalin-2(1H)-one structure is considered a valuable scaffold for developing agents with anti-inflammatory properties. uit.nonih.gov

The anti-inflammatory potential of this heterocyclic system is linked to its ability to inhibit key signaling molecules in inflammatory pathways. For example, the 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a key fragment in inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNK3 plays a crucial role in inflammation-related diseases. nih.gov

Furthermore, related heterocyclic structures have been shown to exert anti-inflammatory effects by modulating other critical pathways. Some compounds act as inhibitors of the Stimulator of Interferon Genes (STING) protein, which is a central mediator of innate immune responses. nih.govresearchgate.net Overactivation of the STING pathway can lead to excessive production of proinflammatory cytokines, and its inhibition can alleviate inflammatory symptoms. nih.gov Other related compounds, such as thioquinazolinones, have been designed as inhibitors of cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. researchgate.net

Metabolic Pathway Modulation in Cell Lines (e.g., lipid accumulation)

Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation, a phenomenon that includes alterations in glucose and lipid metabolism. nih.govnih.gov Targeting these altered metabolic pathways is an emerging strategy in cancer therapy. nih.gov

Quinoxalinone derivatives have been shown to modulate key metabolic enzymes involved in tumorigenesis. nih.gov Specifically, certain new quinoxalinone Schiff's bases were evaluated as inhibitors of lactate dehydrogenase A (LDHA). nih.gov LDHA is a critical enzyme that facilitates the conversion of pyruvate to lactate, a hallmark of the Warburg effect, which is prevalent in many cancer cells. nih.gov The lactate produced can interfere with immune responses and promote cell proliferation. nih.gov By suppressing LDHA, these compounds can disrupt the altered metabolic state of cancer cells. nih.gov

Lipid metabolism is also frequently dysregulated in cancer, with changes in fatty acid synthesis and lipid accumulation supporting tumor growth. nih.govsalk.edu While direct studies on this compound's effect on lipid accumulation were not prominently found, the broader strategy of targeting metabolic pathways, such as the LDHA inhibition demonstrated by related quinoxalinones, is a relevant area of investigation. nih.gov Pre-treatment with other antioxidant compounds has been shown to protect lipid-related metabolic pathways from disturbances induced by oxidative stress in cell lines like A549. mdpi.com

In Vivo Pharmacological Models (Excluding Human Clinical Data)

While in vitro cell-based assays provide crucial mechanistic insights, in vivo studies in animal models are essential to evaluate the pharmacological effects of a compound in a whole biological system.

The therapeutic potential of scaffolds related to 3,4-dihydroquinoxalin-2(1H)-one has been demonstrated in non-human, in vivo models, particularly for anti-inflammatory effects.

Acute Kidney Injury Model: A 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative, acting as a STING inhibitor, demonstrated robust in vivo anti-inflammatory efficacy in a mouse model of cisplatin-induced acute kidney injury (AKI). nih.gov The compound was shown to protect mice by restoring renal mitochondrial function and reducing cell apoptosis. nih.gov

Paw Edema Model: In a formalin-induced rat-paw edema test, a standard model for assessing anti-inflammatory activity, certain thioquinazolinone derivatives exhibited significant in vivo anti-inflammatory effects. researchgate.net

These studies, while not on the exact this compound compound, validate the in vivo potential of the broader class of related heterocyclic structures and support their further development as therapeutic agents.

Evaluation in Preclinical Disease Models (e.g., animal models of cancer, infection, CNS disorders)

There is no available data from studies evaluating This compound in animal models of cancer, infection, or central nervous system (CNS) disorders.

While various derivatives of the quinoxalinone scaffold have been synthesized and tested for potential therapeutic effects, these investigations have been limited to laboratory settings. For instance, certain 3-methylquinoxalin-2(1H)-one derivatives have been assessed for their ability to inhibit cancer cell growth in vitro against human cancer cell lines and for their potential as VEGFR-2 inhibitors. nih.gov Similarly, other related quinoxalinone compounds have been explored for activity against neurodegenerative disease targets and for antimicrobial properties, but these evaluations did not involve animal models. nih.govresearchgate.net

One study on a significantly more complex derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, did show tumor growth inhibition in a mouse xenograft model. nih.gov However, these findings are specific to that particular molecule and cannot be extrapolated to This compound .

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as those based on the quinoxalinone scaffold, to the active site of a biological target, typically a protein or enzyme.

Research involving 3,4-dihydroquinoxalin-2(1H)-one derivatives has utilized molecular docking to elucidate their mechanism of action and structure-activity relationships (SAR). For example, docking studies on derivatives designed as c-Jun N-terminal kinase 3 (JNK3) inhibitors revealed key interactions within the enzyme's binding pocket. nih.gov Similarly, in the development of soluble guanylyl cyclase (sGC) activators, docking calculations were performed on newly designed 3,4-dihydroquinoxalin-2(1H)-one compounds. nih.gov These simulations predicted hydrogen-bonding interactions between the ligand and critical amino acid residues like Tyrosine and Arginine within the target's heme-binding pocket, guiding the selection of the most promising candidates for synthesis. nih.gov

The primary goal of these simulations is to identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the ligand's binding affinity. The results are often expressed as a docking score or estimated free energy of binding (ΔG), where a more negative value typically indicates a more favorable interaction. This information is instrumental in rationally modifying the scaffold to enhance potency and selectivity for a specific target. nih.govnih.gov

| Target Enzyme | Key Interacting Residues | Type of Interaction | Significance |

| c-Jun N-terminal kinase 3 (JNK3) | Not specified in abstract | Structure-based drug design | Analysis of selectivity and structure-activity relationship. nih.gov |

| Soluble Guanylyl Cyclase (sGC) | Tyr, Arg | Hydrogen-bonding | Probing the heme binding pocket for optimal substituent orientation. nih.gov |

| Histone Deacetylase (HDAC) | Not specified in abstract | Docking studies | Identifying the proposed binding mode towards the prospective target. nih.gov |

| Metallo-β-lactamase | Gly175 | H-bonding, Hydrophobic | Investigating binding interactions to understand antibacterial activity. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

For derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, MD simulations have been employed to confirm the stability of binding poses predicted by docking. nih.gov By running simulations for nanoseconds, researchers can observe whether the key interactions identified in docking are maintained over time. semanticscholar.org Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored; a stable RMSD plot over the simulation time suggests that the complex has reached equilibrium and the ligand's binding pose is stable. researchgate.net These simulations provide a more realistic representation of the physiological environment and help validate the initial docking results, adding a higher degree of confidence in the predicted binding mode. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., HOMO-LUMO)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. dergipark.org.trresearchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scielo.br

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable, indicating that charge transfer interactions can occur more easily. nih.govdergipark.org.tr

For quinoxaline (B1680401) derivatives, DFT calculations have been used to determine these parameters, helping to correlate electronic structure with observed biological activity. rsc.org These theoretical calculations are also used to predict other properties like dipole moments, polarizability, and molecular electrostatic potential (MEP), which maps the electron density to identify nucleophilic and electrophilic sites on the molecule. dergipark.org.trrsc.org

| Parameter | Definition | Significance in Reactivity Prediction |

| HOMO | Highest Occupied Molecular Orbital Energy | Represents the molecule's electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | Represents the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding human data)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. researchgate.net In silico ADME prediction models provide a rapid and cost-effective way to assess these properties computationally in the early stages of drug discovery. opastpublishers.comsciepub.com

For new quinoxalinone and related heterocyclic derivatives, various ADME parameters are commonly predicted. mdpi.comnih.gov These models use the molecule's structure to estimate properties like:

Caco-2 Permeability: An in vitro model for predicting human intestinal absorption. Higher permeability suggests better absorption after oral administration. mdpi.com

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of a compound crossing into the central nervous system. Low BBB permeability is often desired to avoid neurological side effects, unless the drug targets the brain. nih.gov

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, contributing to multidrug resistance. Predicting if a compound is a substrate or inhibitor of P-gp is crucial for its efficacy. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition: Predicts whether the compound is likely to interfere with the metabolism of other drugs, a key factor in drug-drug interactions. mdpi.com

These predictions help identify potential liabilities early, allowing for structural modifications to improve the compound's "drug-likeness" and pharmacokinetic profile. nih.govnih.gov

| ADME Parameter | Description | Favorable Prediction Example |

| Caco-2 Permeability | Predicts intestinal absorption. | High permeability. mdpi.com |

| % HIA | Percentage of Human Intestinal Absorption. | High value (e.g., 99.58%). nih.gov |

| BBB Permeability | Predicts passage into the brain. | Low permeability (for non-CNS targets). nih.gov |

| P-gp Substrate | Predicts susceptibility to efflux pumps. | Not a substrate. nih.gov |

De Novo Drug Design Approaches Utilizing the Quinoxalinone Scaffold

De novo drug design involves the creation of novel molecular structures from scratch, often using computational algorithms. youtube.com In this context, a "scaffold" refers to the core structural framework of a molecule that is conserved across a series of compounds. The 3,4-dihydroquinoxalin-2(1H)-one nucleus is an attractive scaffold for such design efforts due to its proven biological activities and versatile chemical nature. uit.nonih.gov

Computational approaches can use the quinoxalinone scaffold as a starting point, or "seed," to build new molecules. researchgate.net Algorithms can "decorate" the scaffold by adding different functional groups at various positions (e.g., the N1 or C3 positions) and then scoring the newly generated virtual compounds based on their predicted binding affinity to a specific target, drug-likeness, and synthetic accessibility. nih.gov This strategy allows for the exploration of vast chemical space to identify novel and potent inhibitors. For instance, new VEGFR-2 inhibitors were designed by replacing the central core of existing drugs with the versatile quinoxaline scaffold, while maintaining other key pharmacophoric features. nih.gov This scaffold-based design approach accelerates the discovery of new lead compounds with potentially improved properties. nih.gov

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework. While specific data for the pure (S)-enantiomer is not extensively published, data for the racemic mixture and its derivatives are available and provide a clear picture of the core structure. For the related compound 3-phenyl-3,4-dihydroquinoxalin-2(1H)-one, typical ¹H NMR signals in DMSO-d₆ include a singlet for the C3-proton around 4.89 ppm and aromatic protons between 6.66 and 7.22 ppm. rsc.org The ¹³C NMR spectrum shows the carbonyl carbon (C=O) at approximately 168.08 ppm and the chiral carbon (C3) at around 59.90 ppm. rsc.org For N-benzylated 3-methyl derivatives, the methyl protons (CH₃) at the C3 position appear as a doublet around 1.49 ppm, and the C3 methine proton as a quartet near 4.06 ppm in CDCl₃. rsc.org

| Compound | Solvent | Technique | Chemical Shift (δ ppm) and Description |

|---|---|---|---|

| 3-p-tolyl-3,4-dihydroquinoxalin-2(1H)-one rsc.org | DMSO-d₆ | ¹H NMR | 7.22 (d, 2H), 7.08 (d, 2H), 6.84 (t, 1H), 6.74 (m, 2H), 6.66 (t, 1H), 4.89 (s, 1H), 2.26 (s, 3H) |

| ¹³C NMR | 168.08, 137.50, 136.81, 133.86, 128.72, 126.57, 125.01, 123.63, 118.14, 114.92, 113.45, 59.90, 19.69 | ||

| (R)-1-benzyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one rsc.org | CDCl₃ | ¹H NMR | 7.34–7.26 (m, 2H), 7.23 (s, 2H), 6.87 (td, 1H), 6.80 (d, 1H), 6.70 (m, 2H), 5.20 (d, 1H), 5.10 (d, 1H), 4.06 (q, 1H), 3.99 (s, 1H), 1.49 (d, 3H) |

| ¹³C NMR | 168.52, 136.83, 135.26, 128.86, 128.49, 127.23, 126.42, 123.70, 119.84, 115.66, 114.55, 52.39, 45.95, 17.87 |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) provides highly accurate mass measurements. For instance, the protonated molecule [M+H]⁺ of (R)-1-benzyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one was calculated as 253.1335 and found to be 253.1333, confirming its molecular formula C₁₆H₁₇N₂O⁺. rsc.org

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of a 3,4-dihydroquinoxalin-2(1H)-one derivative typically shows characteristic absorption bands. A strong absorption peak is expected in the range of 1670-1700 cm⁻¹, corresponding to the C=O (amide carbonyl) stretching vibration. The N-H stretching vibrations of the dihydroquinoxalinone ring are observed as bands in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The UV-visible spectrum of quinoxalin-2(1H)-one derivatives shows absorption peaks characteristic of the benzopyrazinone chromophore. acs.org New absorption peaks can appear upon interaction with other molecules or under photoexcitation, which is useful for studying reaction mechanisms. acs.org The fine structure sometimes observed in UV-Vis spectra can be influenced by the solvent and reflects transitions between different vibrational energy levels. utoronto.ca

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for resolving its enantiomers.

Purity Assessment is commonly performed using techniques like Thin Layer Chromatography (TLC) for reaction monitoring and column chromatography for purification. rsc.orgrsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer quantitative measures of purity by separating the compound from any starting materials, byproducts, or degradation products.

Enantiomeric Excess (ee) Determination is critical for any chiral synthesis or separation and is predominantly accomplished using Chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-substituted derivatives of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one, the enantiomeric excess has been successfully determined using a Daicel Chiralpak AD-H column. rsc.org The specific conditions, including the mobile phase composition and flow rate, are optimized to achieve baseline separation of the enantiomers.

| Parameter | Condition |

|---|---|

| Compound | (R)-1-benzyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one |

| Column | Daicel Chiralpak AD-H |

| Mobile Phase | n-hexane/2-propanol (85:15) |

| Flow Rate | 1 mL/min |

| Column Temperature | 30 °C |

| Retention Times | 10.053 min (minor enantiomer), 10.683 min (major enantiomer) |

| Resulting ee | 99% |

X-Ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of its absolute stereochemistry and detailed information about its solid-state conformation.

Conformation Determination: The analysis also reveals precise bond lengths, bond angles, and torsion angles. This information defines the conformation of the dihydroquinoxalinone ring, which typically adopts a non-planar conformation, often described as a screw-boat or twist-boat. researchgate.net The orientation of the methyl group at the C3 position (axial or equatorial) is also clearly determined. Furthermore, X-ray crystallography elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4101 (6) |

| b (Å) | 9.1405 (8) |

| c (Å) | 14.2960 (12) |

| α (°) | 84.976 (7) |

| β (°) | 78.717 (7) |

| γ (°) | 88.137 (7) |

| Volume (ų) | 945.82 (14) |

Future Research Directions and Translational Perspectives for this compound

The quinoxalinone scaffold, particularly as represented by this compound, continues to be a fertile ground for medicinal chemistry and drug discovery. The inherent versatility of this heterocyclic system allows for extensive chemical modification, paving the way for novel therapeutic agents. This article explores future research directions and translational perspectives for this compound and its derivatives, focusing on preclinical and discovery-phase investigations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology :

- Copper-catalyzed asymmetric synthesis : Use low catalyst loading (e.g., 2 mol% CuI) with ligands like (R)-BINAP to achieve enantioselectivity. Reaction conditions (24 h at 110°C) are critical for minimizing side products .

- Alkynylation : Copper-catalyzed aerobic oxidative alkynylation of 3,4-dihydroquinoxalin-2-ones can introduce alkynyl groups at the 3-position. Optimize solvent (e.g., DMF) and temperature (80–100°C) to improve yields (33–65%) .

- HFIP-catalyzed Mannich reactions : Utilize hexafluoroisopropanol (HFIP) as a catalyst for divergent synthesis of fluorinated derivatives under mild conditions .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure.

- First aid : For skin contact, wash immediately with water for ≥15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. How is structural characterization performed for this compound derivatives?

- Methodology :

- NMR spectroscopy : Analyze and NMR to confirm substituent positions and stereochemistry. For example, the (Z)-isomer of a styryl derivative shows distinct olefinic proton coupling () .

- HRMS : Use high-resolution mass spectrometry to verify molecular formulas (e.g., , [M+H] = 340.0874) .

- IR spectroscopy : Identify carbonyl stretches (~1680 cm) and NH/OH vibrations (~3300 cm) .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodology :

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) for polar derivatives.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline solids.

- Chiral separation : Employ SFC or HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers .

Advanced Research Questions

Q. How can the anti-tubercular activity of this compound derivatives be systematically evaluated?

- Methodology :

- In vitro assays : Test against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Report IC values and compare to rifampicin as a control .

- SAR studies : Modify substituents (e.g., hydrazinylmethoxy groups) to correlate electronic effects (e.g., electron-withdrawing Cl/F) with activity .

Q. What reaction mechanisms explain the rearrangement of 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-ones into benzimidazoles?

- Methodology :

- Hydrazine-mediated cyclization : React with hydrazine hydrate to form pyrazole intermediates, followed by acid-catalyzed ring contraction. Monitor by NMR for imine proton disappearance (~δ 8.5 ppm) .

- DFT calculations : Model transition states to confirm regioselectivity in heterocycle formation .

Q. How can catalytic systems be optimized for stereoselective functionalization of this compound?

- Methodology :

- Ligand screening : Test chiral phosphine ligands (e.g., Josiphos) with Pd/Cu catalysts to improve enantiomeric excess (ee >90%) .

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents to control reaction rates and selectivity .

Q. How do structural modifications influence resistance profiles in HIV-1 reverse transcriptase inhibitors derived from 3,4-dihydroquinoxalin-2(1H)-ones?

- Methodology :

- Mutation assays : Engineer HIV-1 RT mutants (e.g., K103N, Y181C) and measure IC shifts. For example, S-3-ethyl-6-fluoro derivatives show reduced susceptibility to resistance mutations .

- Crystallography : Resolve inhibitor-RT complexes to identify binding interactions disrupted by mutations .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.